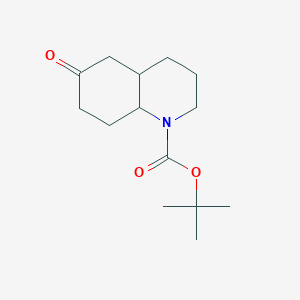

Tert-butyl 6-oxo-decahydroquinoline-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 6-oxo-decahydroquinoline-1-carboxylate, also known as TBQ, is a heterocyclic organic chemical. It is primarily used in pharmaceutical and chemical research. The compound has a molecular weight of 253.34 .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 6-oxooctahydro-1 (2H)-quinolinecarboxylate . The Inchi Code for the compound is 1S/C14H23NO3/c1-14 (2,3)18-13 (17)15-8-4-5-10-9-11 (16)6-7-12 (10)15/h10,12H,4-9H2,1-3H3 .Physical and Chemical Properties Analysis

The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Novel Tert-Butoxycarbonylation Reagent

The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is highlighted for its application as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This process is chemoselective, yields high results, and operates under mild conditions without the need for a base, showcasing the compound's utility in modifying various molecules for further scientific research and drug synthesis (Saito, Ouchi, & Takahata, 2006).

Synthetic Studies on Marine Drugs

In marine drug development, derivatives of 4H-Chromene-2-carboxylic acid, a structure related to tert-butyl 6-oxo-decahydroquinoline-1-carboxylate, have been synthesized for activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This includes the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid as a key intermediate, indicating the role of tert-butyl isoquinoline derivatives in the development of potential antitumor agents (Li et al., 2013).

Modulation of Ethoxyquin Genotoxicity

The compound N-tert-butyl-alpha-phenylnitrone (PBN) and its derivatives have been synthesized and used to study the modulation of ethoxyquin genotoxicity in human lymphocytes. Ethoxyquin, an antioxidant used in animal feed, has been shown to cause DNA breaks, and the study aimed to evaluate the role of free radicals and cellular repair systems in mitigating this genotoxicity, demonstrating the compound's relevance in toxicological research (Skolimowski et al., 2010).

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) represents a novel synthetic quinoline developed as part of a public-private partnership aimed at creating affordable and effective antimalarial drugs. This molecule was selected for its excellent activity against Plasmodium falciparum in vitro and in vivo, showcasing the use of tert-butyl isoquinoline derivatives in addressing global health challenges like malaria (O’Neill et al., 2009).

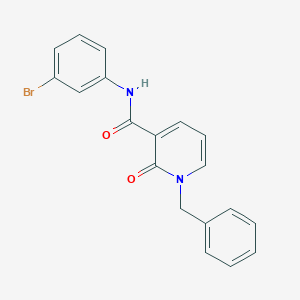

CFTR Potentiator Development

The discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor) highlights the application of tert-butyl isoquinoline derivatives in developing drugs for cystic fibrosis. Ivacaftor is a potent and orally bioavailable CFTR (cystic fibrosis transmembrane conductance regulator) potentiator, approved by the FDA for treating CF patients with specific mutations. This underscores the compound's significance in targeted drug therapy (Hadida et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 6-oxo-2,3,4,4a,5,7,8,8a-octahydroquinoline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-10-9-11(16)6-7-12(10)15/h10,12H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDOUHWCXIKCKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2C1CCC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2652510.png)

![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2652513.png)

![5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2652517.png)

![3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2652519.png)